molecular formula C22H24N4O4S2 B2550040 (Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 488734-51-6

(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No. B2550040
CAS RN: 488734-51-6
M. Wt: 472.58
InChI Key: GWFKANFOYAURQC-ATVHPVEESA-N
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Description

(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Methodologies

The compound belongs to a class of substances known for their complex synthesis involving multiple steps and reactions. Research efforts, such as those by Abu‐Hashem et al. (2020), have demonstrated the synthesis of novel heterocyclic compounds derived from similar structural frameworks, emphasizing the diverse synthetic routes employed to obtain compounds with potential anti-inflammatory and analgesic activities. The synthesis often involves the condensation of different moieties to introduce various heterocyclic structures, showcasing the compound's relevance in creating pharmacologically active agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Derivatives structurally related to the compound have been investigated for their broad-spectrum antimicrobial activities. For instance, Desai et al. (2013) synthesized novel thiazolidin-4-one derivatives showing considerable efficacy against various bacterial and fungal strains. This research highlights the compound's significance in developing new antimicrobial agents, contributing to the battle against resistant microbial strains (Desai, Satodiya, Rajpara, Joshi, & Vaghani, 2013).

Anticancer and Antiangiogenic Effects

The exploration of thioxothiazolidin-4-one derivatives and their anticancer properties is a significant area of research. Chandrappa et al. (2010) synthesized novel derivatives and assessed their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The findings indicate the potential of such compounds in anticancer therapy, offering insights into their mechanisms of action and efficacy in inhibiting tumor growth and angiogenesis (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).

properties

IUPAC Name

(5Z)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-14-4-2-6-25-18(14)23-19(24-7-10-29-11-8-24)16(20(25)27)12-17-21(28)26(22(31)32-17)13-15-5-3-9-30-15/h2,4,6,12,15H,3,5,7-11,13H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKANFOYAURQC-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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